

N-Ethylglycine basic chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

N-Ethylglycine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylglycine, a derivative of the amino acid glycine, is a molecule of significant interest in various scientific fields, including pharmacology and neuroscience. It is recognized as a metabolite of the local anesthetic lidocaine and plays a role in modulating neurotransmission through its interaction with the glycine transporter 1 (GlyT1). This technical guide provides an in-depth overview of the fundamental chemical and physical properties of **N-Ethylglycine**, detailed experimental protocols for their determination, and visualizations of its synthesis, analytical workflow, and its role in a key signaling pathway.

Chemical and Physical Properties

The core chemical and physical characteristics of **N-Ethylglycine** are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General Chemical Properties of N-Ethylglycine

Property	Value	Source(s)
IUPAC Name	2-(ethylamino)acetic acid	[1][2]
Synonyms	N-Ethylglycine, Ethylaminoacetic acid	[1][3]
CAS Number	627-01-0	[4][5][6]
Molecular Formula	C4H9NO2	[4][6]
Molecular Weight	103.12 g/mol	[2][4][6]
SMILES	CCNCC(=O)O	[2][3]
Appearance	White to off-white solid/powder	[4][7]

Table 2: Physicochemical Properties of N-Ethylglycine

Property	Value	Source(s)
Melting Point	182-190 °C	[8][9][10]
Boiling Point (Predicted)	200.5 ± 23.0 °C	[7][9]
Density (Predicted)	1.052 ± 0.06 g/cm ³	[7][9]
Water Solubility	263 g/L (Predicted)	[1][11]
Solubility in other solvents	Slightly soluble in Methanol	[7][9]
pKa1 (Carboxylic Acid)	2.2 - 2.34	[1][7][9]
pKa2 (Amine)	10.23 - 10.43	[1][7][9]
logP (Predicted)	-2.5 to -2.8	[1][2][11]
Hydrogen Bond Donor Count	2	[1][2]
Hydrogen Bond Acceptor Count	3	[1]
Polar Surface Area	49.33 Ų	[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of **N-Ethylglycine**, as well as its synthesis and analysis.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which **N-Ethylglycine** transitions from a solid to a liquid.

Materials:

- N-Ethylglycine sample (powdered)
- Capillary tubes (sealed at one end)
- Melting point apparatus
- Mortar and pestle

Procedure:

- Ensure the N-Ethylglycine sample is finely powdered. If necessary, gently grind the sample using a mortar and pestle.[10]
- Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[9][11]
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of N-Ethylglycine.[11]
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
 This range is the melting point.[8][11]

Perform the measurement in triplicate for accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **N-Ethylglycine** in water at a specific temperature.

Materials:

- N-Ethylglycine
- Distilled or deionized water
- Conical flasks with stoppers
- Orbital shaker or magnetic stirrer
- Constant temperature water bath or incubator (set to 37 ± 1 °C for biopharmaceutical relevance)[12]
- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 μm)
- Analytical balance
- UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

- Add an excess amount of N-Ethylglycine to a conical flask containing a known volume of water. The presence of undissolved solid is necessary to ensure saturation.
- Seal the flask and place it in an orbital shaker or on a magnetic stirrer within a constant temperature environment.
- Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[13]

- After equilibration, allow the solution to stand undisturbed to let the excess solid settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.[13]
- Dilute the filtered saturated solution with water to a concentration suitable for the chosen analytical method.
- Determine the concentration of N-Ethylglycine in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
- Calculate the original solubility in g/L or mol/L, accounting for the dilution factor. It is recommended to perform at least three replicate determinations.[12]

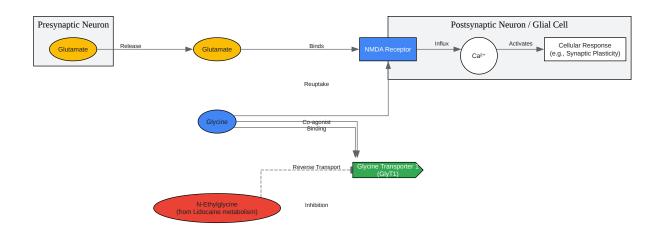
Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and amino groups of **N-Ethylglycine**.

Materials:

- N-Ethylglycine
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)[14]
- Deionized water
- pH meter with a calibrated electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar

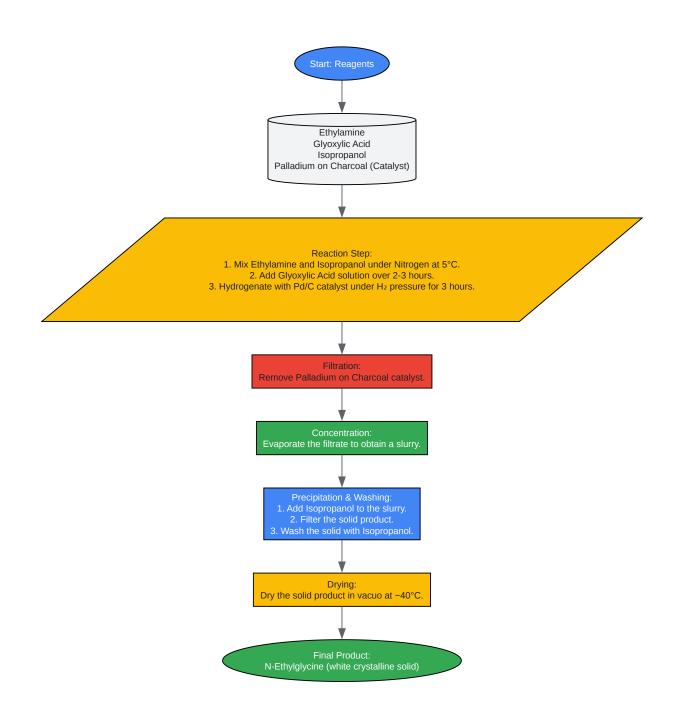
Procedure:



- Accurately weigh a known amount of N-Ethylglycine and dissolve it in a known volume of deionized water in a beaker.[15]
- Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
- Titration with HCl (for pKa1):
 - Fill a burette with the standardized HCl solution.
 - Add the HCl solution in small, known increments (e.g., 0.5 or 1.0 mL) to the N-Ethylglycine solution.[14]
 - After each addition, allow the pH to stabilize and record the pH value and the total volume of HCl added.[15]
 - Continue the titration until the pH drops significantly and then stabilizes at a low value.
- Titration with NaOH (for pKa2):
 - Rinse the equipment thoroughly. Prepare a fresh solution of N-Ethylglycine.
 - Fill a clean burette with the standardized NaOH solution.
 - Titrate the N-Ethylglycine solution with the NaOH solution in the same incremental manner as with HCl, recording the pH and volume at each step until the pH stabilizes at a high value.[14]
- Data Analysis:
 - Plot a graph of pH versus the volume of titrant (HCl and NaOH) added.
 - The pKa values correspond to the pH at the half-equivalence points of the titration curve.
 The first half-equivalence point from the acid titration corresponds to pKa1, and the half-equivalence point from the base titration corresponds to pKa2.[16]

Mandatory Visualizations

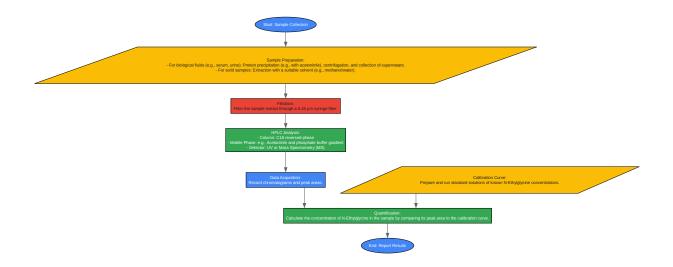
Signaling Pathway: N-Ethylglycine Modulation of NMDA Receptor Activity



Click to download full resolution via product page

Caption: **N-Ethylglycine** inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor activation.

Experimental Workflow: Synthesis of N-Ethylglycine



Click to download full resolution via product page

Caption: Reductive amination synthesis of **N-Ethylglycine** from ethylamine and glyoxylic acid.

Experimental Workflow: HPLC Quantification of N-Ethylglycine

Click to download full resolution via product page

Caption: Workflow for quantifying N-Ethylglycine in biological samples using HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. N-ETHYLGLYCINE synthesis chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. egyankosh.ac.in [egyankosh.ac.in]
- 15. edu.rsc.org [edu.rsc.org]
- 16. scribd.com [scribd.com]
- To cite this document: BenchChem. [N-Ethylglycine basic chemical and physical properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362533#n-ethylglycine-basic-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com